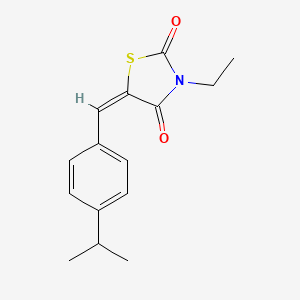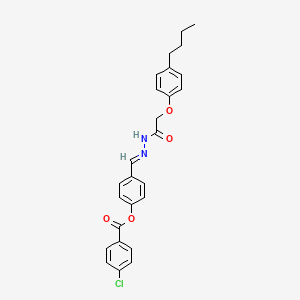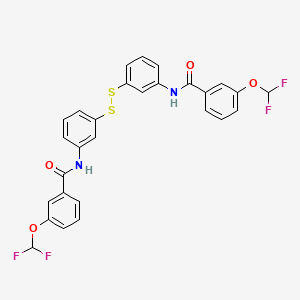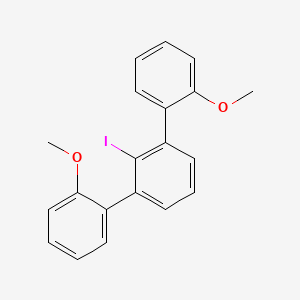![molecular formula C23H26N4O2 B11974041 3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラゾール環、イソブチルフェニル基、メトキシフェニル基を含む独特の構造を特徴としています。
準備方法
合成経路と反応条件
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、容易に入手可能な前駆体から始まり、複数の手順を必要とします。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンの反応によって達成できます。
イソブチルフェニル基の付加: この手順には、ピラゾール環を適切なイソブチルフェニルハロゲン化物でアルキル化することが含まれます。
カルボヒドラジドの形成: これは、中間体をヒドラジン水和物と反応させることによって行われます。
メトキシフェニル基との縮合: 最後のステップは、カルボヒドラジドを4-メトキシベンザルデヒドと酸性または塩基性条件下で縮合させて、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが求められます。これには、連続フローリアクターの使用、高度な精製技術、グリーンケミストリーの原則などが含まれます。
化学反応解析
反応の種類
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、様々な種類の化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のために、N-ブロモスクシンイミドなどのハロゲン化剤。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生じる可能性があり、一方、還元はアルコールまたはアミンを生じることがあります。
科学研究における用途
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究において用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症剤または抗がん剤としての可能性について研究されています。
工業: 新素材の開発や化学反応の触媒として使用できる可能性があります。
化学反応の分析
Types of Reactions
3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。例えば、生物系では、特定の酵素の活性部位に結合し、それらの活性を阻害することで、特定の酵素を阻害する可能性があります。正確な経路と標的は、特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- 3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(4-イソブチルフェニル)-N'-[(E)-1-(4-メトキシフェニル)エチリデン]-1H-ピラゾール-5-カルボヒドラジドの独自性は、官能基と構造的特徴の特定の組み合わせにあります。これにより、ユニークな化学的および生物学的特性がもたらされ、様々な研究および産業用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H26N4O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)13-17-5-7-19(8-6-17)21-14-22(26-25-21)23(28)27-24-16(3)18-9-11-20(29-4)12-10-18/h5-12,14-15H,13H2,1-4H3,(H,25,26)(H,27,28)/b24-16+ |
InChIキー |
KIWUVHPRDYLCIB-LFVJCYFKSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)



![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)

![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)
![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
